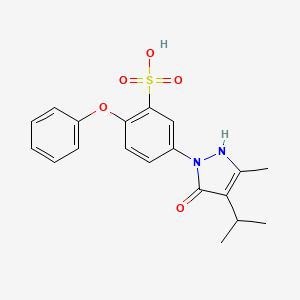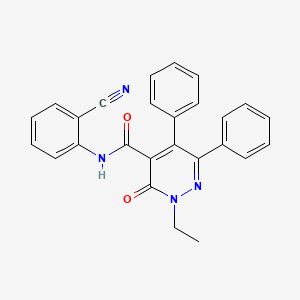![molecular formula C18H14N2O5S B4616083 methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4616083.png)
methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation of specific thioureas with dimethyl acetylene dicarboxylate (DMAD) in methanol at room temperature, yielding derivatives in excellent yields. These processes are characterized by spectroscopic techniques, and in some cases, X-ray crystallography confirms the structures (Sher Ali et al., 2012). Another approach involves the reaction of α-cyano cinnamonitrile derivatives with 2-imino-4-oxo-2-thiazolidine to obtain 5-arylmethylene-2-imino-4-oxo-2-thiazolidines, demonstrating the versatility in synthesizing thiazolidinone derivatives (M. Mahmoud et al., 2011).
Molecular Structure Analysis
The molecular and solid-state structures of related molecules have been determined using X-ray diffraction, NMR, CI mass spectroscopy, and computational methods. These studies reveal details about the crystal packing, intermolecular hydrogen bonds, and π–π interactions, providing insights into the compound's molecular geometry and electronic configuration (Jana Tomaščiková et al., 2008).
Chemical Reactions and Properties
The reactivity of thiazolidinone derivatives with various electrophilic and nucleophilic reagents has been extensively studied. These reactions lead to the formation of a wide range of functionalized derivatives, showcasing the versatility and reactivity of the thiazolidinone core. The synthesized compounds exhibit a range of biological activities, including antimicrobial and antiproliferative effects, highlighting their chemical properties and potential applications (M. Elnagdi et al., 2002).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystallinity, are influenced by the specific substituents and structural features of the compounds. These properties are critical for determining the compound's suitability for various applications, including its pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
Thiazolidinone derivatives are characterized by their broad spectrum of chemical properties, including their ability to act as aldose reductase inhibitors, which has implications for the treatment of diabetic complications. Their chemical reactivity allows for the synthesis of a diverse array of derivatives with potential biological activities, making them valuable scaffolds in medicinal chemistry (Sher Ali et al., 2012).
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitory Activity
A significant area of research for derivatives similar to Methyl 4-(5-{[2-(Acetylimino)-4-Oxo-1,3-Thiazolidin-5-Ylidene]Methyl}-2-Furyl)Benzoate involves their inhibitory effects on aldose reductase (ALR2), a key enzyme implicated in diabetic complications. A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, closely related to the chemical structure , and evaluated them as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2). The research demonstrated that certain derivatives exhibited significant inhibitory potency against ALR2, suggesting their potential utility in developing novel treatments for diabetic complications (Ali et al., 2012).
Anticancer Activity
Another crucial research domain for this compound is its antiproliferative effects against cancer cells. Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues and assessed their antiproliferative impact on human leukemic cells. The study found that specific derivatives, such as Methyl 3-Methoxy-4-(4-Oxo-3-(5-(Piperazin-1-Yl)Pyridin-2-Yl)Thiazolidin-2-Yl)Benzoate, displayed potent activity against various leukemic cell lines, indicating their potential as anticancer agents (Kumar et al., 2014).
Anti-HIV Potential
In the quest for new anti-HIV agents, Liu et al. (1993) explored the cyclocondensation of 1-amino-2-iminonaphtho[1,2-d]thiazole with glyoxylic acid derivatives, leading to compounds structurally related to Methyl 4-(5-{[2-(Acetylimino)-4-Oxo-1,3-Thiazolidin-5-Ylidene]Methyl}-2-Furyl)Benzoate. While the specific compound 10-Phenyl-9H-Naphtho[1′,2′:4,5]Thiazolo[3,2-B][1,2,4]- Triazin-9-One showed no significant anti-HIV activity, this line of research underscores the potential of thiazolidinone derivatives in developing novel therapeutic agents for HIV (Liu et al., 1993).
Propiedades
IUPAC Name |
methyl 4-[5-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-10(21)19-18-20-16(22)15(26-18)9-13-7-8-14(25-13)11-3-5-12(6-4-11)17(23)24-2/h3-9H,1-2H3,(H,19,20,21,22)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYGPGSCOXLGH-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4616000.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5-dimethyl-2-thienyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4616003.png)
![5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4616005.png)
![4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4616018.png)

![6-[4-(diethylamino)benzylidene]-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4616027.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616034.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4616049.png)
![4-[methyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4616051.png)
![4-({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}methyl)benzoic acid](/img/structure/B4616059.png)
![1-(2-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4616062.png)


